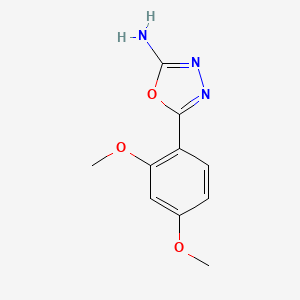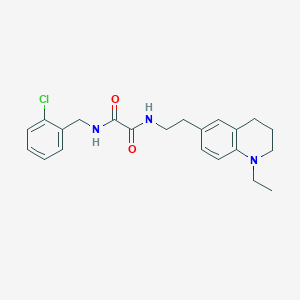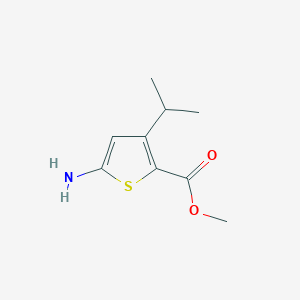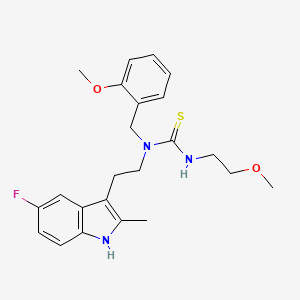
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of an indole ring substituted with a fluorine atom and a methyl group, along with a methoxybenzyl and methoxyethyl group attached to the thiourea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Synthesis of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Fluorination and Methylation: The indole derivative is then subjected to fluorination and methylation reactions to introduce the fluorine and methyl groups at the desired positions.
Formation of the Thiourea Moiety: The thiourea moiety is introduced by reacting the indole derivative with an isothiocyanate, such as phenyl isothiocyanate, under basic conditions.
Attachment of Methoxybenzyl and Methoxyethyl Groups: The final step involves the attachment of methoxybenzyl and methoxyethyl groups to the thiourea moiety through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl and methoxyethyl groups, where nucleophiles such as halides or amines replace the methoxy groups.
Hydrolysis: The thiourea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of ureas and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
Scientific Research Applications
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth and proliferation.
Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics helps in understanding its absorption, distribution, metabolism, and excretion in biological systems.
Biochemistry: The compound is used as a tool to study protein-ligand interactions, enzyme inhibition, and receptor binding, providing insights into molecular mechanisms of action.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific functional attributes.
Mechanism of Action
The mechanism of action of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea involves its interaction with molecular targets such as enzymes, receptors, and signaling proteins. The compound may exert its effects through the following pathways:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their catalytic activity and preventing substrate conversion.
Receptor Binding: By binding to specific receptors on the cell surface, the compound can modulate signal transduction pathways, leading to changes in cellular responses.
Protein-Ligand Interactions: The compound can interact with proteins involved in various biological processes, altering their structure and function.
Comparison with Similar Compounds
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)-3-(2-methoxyethyl)thiourea can be compared with other similar compounds, such as:
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)thiourea: This compound lacks the methoxybenzyl group, which may affect its binding affinity and specificity for molecular targets.
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(2-methoxybenzyl)thiourea: This compound lacks the methoxyethyl group, which may influence its solubility and pharmacokinetic properties.
1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxybenzyl)thiourea: This compound lacks both the methoxybenzyl and methoxyethyl groups, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2S/c1-16-19(20-14-18(24)8-9-21(20)26-16)10-12-27(23(30)25-11-13-28-2)15-17-6-4-5-7-22(17)29-3/h4-9,14,26H,10-13,15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNEEHZIKBFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CC=C3OC)C(=S)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
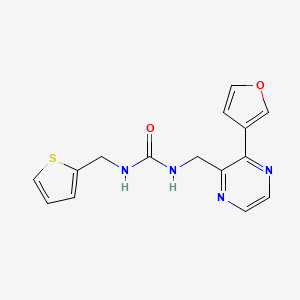
![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)
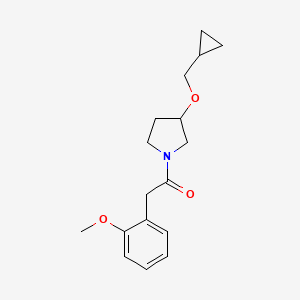
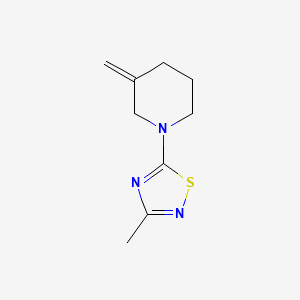
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)
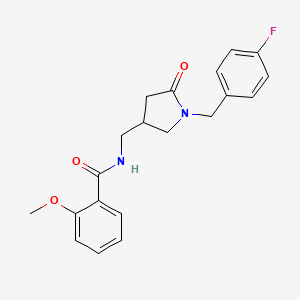
![ethyl 3-cyano-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969838.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2969841.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)
![(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-2H-chromen-2-imine](/img/structure/B2969847.png)
